2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Orexin OX1R Radioligand Binding

SB-408124 is the gold-standard non-peptide OX1R antagonist (>50-fold selectivity over OX2R; Ki=57/27 nM). Its unique 2,6-difluorobenzamide scaffold ensures clean isolation of OX1R-mediated feeding, sleep, and reward behaviors without the cataplexy confounds of dual antagonists. In vivo-validated for appetite suppression (30-50% at 10-30 mg/kg i.p.) and sustained behavioral pharmacology. For researchers who demand unambiguous OX1R pharmacology—order the definitive tool compound, not a generic substitute.

Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
CAS No. 941941-10-2
Cat. No. B2641258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS941941-10-2
Molecular FormulaC18H13F2N3O2
Molecular Weight341.318
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H13F2N3O2/c1-25-16-10-9-15(22-23-16)11-5-7-12(8-6-11)21-18(24)17-13(19)3-2-4-14(17)20/h2-10H,1H3,(H,21,24)
InChIKeyPZPSYYMJIWOAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941941-10-2): A Selective Orexin Receptor 1 Antagonist Chemical Probe


2,6-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 941941-10-2), also designated SB-408124, is a potent and selective non-peptide antagonist of the human Orexin receptor type 1 (OX1R) [1]. It belongs to the benzanilide class, characterized by a 2,6-difluorobenzamide core linked to a 4-(6-methoxypyridazin-3-yl)phenyl moiety [2]. SB-408124 has been utilized extensively as a pharmacological tool compound to dissect the physiological roles of the orexin system in sleep/wake regulation, feeding behavior, and reward pathways [1].

Procurement Risks of Substituting 2,6-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide with Generic Orexin Antagonists or In-Class Compounds


Generic substitution of 2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (SB-408124) with other orexin receptor antagonists is scientifically invalid due to its unique selectivity profile for OX1R over OX2R [1]. In contrast to dual orexin receptor antagonists (DORAs) such as suvorexant or almorexant, SB-408124 exhibits >50-fold selectivity for OX1R, making it indispensable for studies requiring pharmacological isolation of OX1R-mediated functions without confounding OX2R engagement [2]. Its specific 2,6-difluorobenzamide scaffold is critical for maintaining this selectivity, and replacement with mono-fluorinated or non-fluorinated benzamide analogs results in a significant loss of binding affinity and functional antagonism, as demonstrated in comparative structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 2,6-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (SB-408124) Against OX1R and OX2R


OX1 Receptor Binding Affinity of SB-408124 Compared to Orexin Peptide Ligands

SB-408124 demonstrates high affinity for the human OX1R as measured by displacement of a radiolabeled orexin receptor antagonist. In competitive radioligand binding assays, SB-408124 exhibited a Ki value of 19 nM to 25 nM for human OX1R expressed in CHO cells [1]. This affinity is comparable to the endogenous agonist orexin-A, ensuring effective competitive antagonism at physiologically relevant concentrations [2].

Orexin OX1R Radioligand Binding

Functional Selectivity of SB-408124 for OX1R over OX2R Measured by Calcium Mobilization

The primary differentiator of SB-408124 is its functional selectivity for OX1R versus OX2R. In intracellular calcium mobilization assays, SB-408124 potently inhibited orexin-A-induced calcium responses in OX1R-expressing cells, while exhibiting weak or negligible functional antagonism at OX2R [1]. This contrasts starkly with dual antagonists like almorexant, which inhibit both receptors with comparable potency [2].

Orexin Receptor OX1R/OX2R Selectivity Calcium Assay

In Vivo Pharmacodynamic Effect of SB-408124 on Food Intake and Locomotor Activity

SB-408124 has demonstrated significant *in vivo* efficacy in reducing food intake and spontaneous locomotor activity in rodent models, effects attributable to selective OX1R blockade [1]. When administered intraperitoneally at doses of 10-30 mg/kg, SB-408124 reduced cumulative food intake by 30-50% in fasted rats, comparable to effects observed with the structurally distinct OX1R antagonist SB-334867, but with a longer duration of action [2].

Orexin In Vivo Pharmacodynamics

Proven Research Applications for 2,6-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (SB-408124) in Neuroscience and Drug Discovery


Pharmacological Dissection of OX1R-Specific Roles in Sleep/Wake Regulation

SB-408124 is the gold-standard tool compound for selectively blocking OX1R without affecting OX2R signaling. This allows researchers to distinguish OX1R-mediated effects on wakefulness and arousal from OX2R-mediated effects on sleep stability [1]. In rodent electroencephalography (EEG) studies, SB-408124 (10-30 mg/kg, i.p.) has been shown to suppress wakefulness and promote sleep without the cataplexy-like episodes sometimes observed with OX2R blockade [2].

Mechanistic Studies of Orexin-Mediated Feeding Behavior and Energy Homeostasis

The compound has been extensively validated for appetite-suppressant effects via OX1R antagonism [1]. Its ability to reduce food intake in fasted rodents (30-50% reduction at 10-30 mg/kg, i.p.) without causing sedation makes it a valuable tool for drug discovery programs targeting obesity and metabolic disorders, particularly for dissociating feeding effects from generalized arousal suppression [2].

Investigating OX1R's Role in Reward and Addiction Pathways

SB-408124 has been employed in behavioral pharmacology studies to examine the role of OX1R in drug-seeking behavior, stress-induced reinstatement, and reward processing [1]. Its pharmacokinetic properties allow for sustained OX1R blockade during operant conditioning sessions, providing a cleaner interpretation of OX1R involvement in addiction-related behaviors compared to shorter-acting tool compounds like SB-334867 [2].

Quote Request

Request a Quote for 2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.